N-((S)-1-(3,5-Bis((Z)-3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((S)-1-(3,5-Bis((Z)-3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-(3,5-Bis((Z)-3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanamide typically involves multi-step organic synthesis. The key steps may include:
- Formation of the piperidine ring.
- Introduction of the benzylidene groups through condensation reactions.
- Coupling of the isoindoline and piperidine derivatives.
- Final assembly of the compound through amide bond formation.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, and choice of solvents and catalysts. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
N-((S)-1-(3,5-Bis((Z)-3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the piperidine ring may yield piperidone derivatives, while reduction of the benzylidene groups may produce benzyl alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of N-((S)-1-(3,5-Bis((Z)-3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanamide involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: Modulating their activity.
Inhibition of specific pathways: Affecting cellular processes.
Induction of cellular responses: Triggering apoptosis or other cellular events.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((S)-1-(3,5-Bis((Z)-3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanamide include:
This compound analogs: Compounds with similar structures but different substituents.
Other piperidine derivatives: Compounds containing the piperidine ring with various functional groups.
Isoindoline derivatives: Compounds with the isoindoline moiety and different substituents.
Properties
Molecular Formula |
C50H47Cl4N5O10 |
---|---|
Molecular Weight |
1019.7 g/mol |
IUPAC Name |
N-[(2S)-1-[(3Z,5Z)-3,5-bis[(3,4-dichlorophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C50H47Cl4N5O10/c51-36-11-9-31(25-38(36)53)23-33-28-58(29-34(46(33)62)24-32-10-12-37(52)39(54)26-32)49(65)41(27-30-5-2-1-3-6-30)56-44(61)15-17-67-19-21-69-22-20-68-18-16-55-40-8-4-7-35-45(40)50(66)59(48(35)64)42-13-14-43(60)57-47(42)63/h1-12,23-26,41-42,55H,13-22,27-29H2,(H,56,61)(H,57,60,63)/b33-23-,34-24-/t41-,42?/m0/s1 |
InChI Key |
FCHCFQSKNMEXBI-YRBRBAKYSA-N |
Isomeric SMILES |
C1C(C(=O)NC(=O)C1)N2C(=O)C3=C(C2=O)C=CC=C3NCCOCCOCCOCCC(=O)N[C@H](C(=O)N4C/C(=C/C5=CC(=C(C=C5)Cl)Cl)/C(=O)/C(=C\C6=CC(=C(C=C6)Cl)Cl)/C4)CC7=CC=CC=C7 |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCC(=O)NC(CC4=CC=CC=C4)C(=O)N5CC(=CC6=CC(=C(C=C6)Cl)Cl)C(=O)C(=CC7=CC(=C(C=C7)Cl)Cl)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.